molecular formula C14H20ClNO B14167142 4-chloro-N-heptylbenzamide CAS No. 7461-47-4

4-chloro-N-heptylbenzamide

Cat. No.: B14167142
CAS No.: 7461-47-4
M. Wt: 253.77 g/mol
InChI Key: SUCHSHJNDUYDRM-UHFFFAOYSA-N
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Description

4-chloro-N-heptylbenzamide: is an organic compound belonging to the class of benzamides It is characterized by the presence of a benzamide core substituted with a chlorine atom at the para position and a heptyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-heptylbenzamide typically involves the reaction of 4-chlorobenzoyl chloride with heptylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-chlorobenzoyl chloride+heptylamineThis compound+HCl\text{4-chlorobenzoyl chloride} + \text{heptylamine} \rightarrow \text{this compound} + \text{HCl} 4-chlorobenzoyl chloride+heptylamine→this compound+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The continuous flow process also allows for better scalability and cost-effectiveness compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-heptylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group of the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The heptyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether), and low temperatures.

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water), and acidic or basic conditions.

Major Products Formed

    Substitution: Various substituted benzamides.

    Reduction: 4-chloro-N-heptylaniline.

    Oxidation: 4-chloro-N-heptylbenzoic acid.

Scientific Research Applications

4-chloro-N-heptylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-chloro-N-heptylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-phenylbenzamide: Similar structure but with a phenyl group instead of a heptyl group.

    4-chloro-N,N-dimethylbenzamide: Similar structure but with two methyl groups instead of a heptyl group.

    4-chloro-N,N-diphenylbenzamide: Similar structure but with two phenyl groups instead of a heptyl group.

Uniqueness

4-chloro-N-heptylbenzamide is unique due to the presence of the heptyl group, which imparts distinct physicochemical properties and biological activities. The heptyl group increases the compound’s hydrophobicity, potentially enhancing its ability to interact with lipid membranes and hydrophobic pockets in proteins.

Properties

CAS No.

7461-47-4

Molecular Formula

C14H20ClNO

Molecular Weight

253.77 g/mol

IUPAC Name

4-chloro-N-heptylbenzamide

InChI

InChI=1S/C14H20ClNO/c1-2-3-4-5-6-11-16-14(17)12-7-9-13(15)10-8-12/h7-10H,2-6,11H2,1H3,(H,16,17)

InChI Key

SUCHSHJNDUYDRM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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